molecular formula C6H8F3N3 B2873275 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 927986-36-5

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B2873275
CAS No.: 927986-36-5
M. Wt: 179.146
InChI Key: XRAVJQYOGWFJLO-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C6H7F3N2O and a molecular weight of 180.13. . This compound is notable for its trifluoroethyl group, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

Imidazole derivatives, such as 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, have a broad range of biological activities and can interact with various enzymes and receptors

Cellular Effects

The cellular effects of this compound are not well-documented. Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that imidazole derivatives can act as enzyme substrates, providing insights into enzyme specificity and the role of fluorine in biological systems

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves several steps. One common method includes the reaction of trifluoroacetaldehyde with 1-methylimidazole under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.

    Biology: The compound’s imidazole moiety makes it useful in studying enzyme kinetics and mechanisms, as it can act as an enzyme substrate.

    Medicine: Imidazole derivatives, including this compound, have potential antimicrobial properties and are explored for their efficacy against resistant strains of bacteria and fungi.

    Industry: It is used in the synthesis of metal-organic frameworks (MOFs) with applications in catalysis and environmental remediation.

Comparison with Similar Compounds

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine can be compared with other imidazole derivatives such as:

    2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-amine: Lacks the methyl group on the imidazole ring, which may affect its chemical reactivity and biological activity.

    2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.

The unique trifluoroethyl group in this compound distinguishes it from other imidazole derivatives, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-12-3-2-11-5(12)4(10)6(7,8)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAVJQYOGWFJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927986-36-5
Record name 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
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